Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]
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Overview
Description
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] is a chemical compound characterized by its unique spirocyclic structure, which includes a pyrrolo[3,2-b]pyridine moiety fused to a cyclobutane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like cesium carbonate in dimethyl sulfoxide (DMSO).
Spirocyclization: The spirocyclic structure is formed by introducing a cyclobutane ring through a spirocyclization reaction, which may involve the use of a suitable catalyst and controlled temperature conditions.
Industrial Production Methods
Industrial production methods for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] are not well-documented in the literature. scaling up the laboratory synthesis procedures with optimization for yield and purity would be a plausible approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyridine: Shares the pyrrolo[3,2-b]pyridine core but lacks the spirocyclic structure.
Spiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridine]: Similar spirocyclic structure but with a cyclopropane ring instead of cyclobutane.
Uniqueness
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-8-9(11-6-1)10(7-12-8)4-2-5-10/h1,3,6,12H,2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZIASPWBPRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-30-0 |
Source
|
Record name | 1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[3,2-b]pyridine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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